Product packaging for (2E)-4-hydroxy-2-methylbut-2-enoic acid(Cat. No.:CAS No. 28127-66-4)

(2E)-4-hydroxy-2-methylbut-2-enoic acid

Cat. No.: B6203055
CAS No.: 28127-66-4
M. Wt: 116.11 g/mol
InChI Key: NCQCQZXQBYAHBZ-DUXPYHPUSA-N
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Description

(2E)-4-hydroxy-2-methylbut-2-enoic acid is a natural product with the molecular formula C5H8O3 and an average mass of 116.1160 Da . This compound, which is also known as 4-Hydroxytiglic acid, is identified as an extremely weak basic and essentially neutral compound . Researchers value this molecule as it is a documented metabolite found in the species Artemisia aucheri . Its presence in this plant makes it a compound of interest in the fields of natural product chemistry, phytochemical research, and metabolic studies. The structural features of this α,β-unsaturated carboxylic acid, including its hydroxy group and specific (E)-configuration, provide a unique profile for investigating biological pathways and synthetic derivatives. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28127-66-4

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

(E)-4-hydroxy-2-methylbut-2-enoic acid

InChI

InChI=1S/C5H8O3/c1-4(2-3-6)5(7)8/h2,6H,3H2,1H3,(H,7,8)/b4-2+

InChI Key

NCQCQZXQBYAHBZ-DUXPYHPUSA-N

Isomeric SMILES

C/C(=C\CO)/C(=O)O

Canonical SMILES

CC(=CCO)C(=O)O

Purity

95

Origin of Product

United States

Chemical Synthesis and Analog Development Strategies

Total Synthesis Approaches to (2E)-4-hydroxy-2-methylbut-2-enoic acid

The total synthesis of this compound can be approached through several established organic chemistry pathways. While a specific, dedicated total synthesis is not extensively detailed in the provided literature, plausible routes can be inferred from the synthesis of structurally similar compounds.

A common strategy involves the carboxylation of an appropriate organometallic reagent. For instance, a synthetic route could begin with a protected form of 3-methyl-2-propyn-1-ol. This starting material could be converted into a Grignard reagent, which then reacts with carbon dioxide in an autoclave to introduce the carboxylic acid group. Subsequent selective reduction of the alkyne and deprotection would yield the target molecule. This method is analogous to the preparation of 4-hydroxy-2-butynoic acid, which utilizes the Grignard reagent of propargyl alcohol and carbon dioxide. orgsyn.org

Another viable approach is the hydrolysis of a corresponding ester, such as ethyl (2E)-4-hydroxy-2-methylbut-2-enoate. This reaction is typically carried out under basic conditions, for example, using potassium hydroxide (B78521) in water, followed by acidification to yield the final carboxylic acid. chemicalbook.com The synthesis of the precursor ester could be achieved through a Horner-Wadsworth-Emmons reaction between a phosphonate (B1237965) ylide and a protected hydroxyacetaldehyde, a method known for establishing the E-configuration of the double bond.

A summary of potential synthetic precursors is provided below.

Starting MaterialKey TransformationIntermediate/Product
3-Methyl-2-propyn-1-olGrignard formation, Carboxylation4-hydroxy-2-methylbut-2-ynoic acid
Ethyl (2E)-4-hydroxy-2-methylbut-2-enoateBase-catalyzed hydrolysisThis compound
Protected hydroxyacetaldehydeHorner-Wadsworth-Emmons reactionEster of this compound

Stereoselective Synthesis of Enantiomers and Diastereomers

Stereoselectivity is crucial in chemical synthesis, as different stereoisomers of a molecule can have distinct biological activities. For molecules like this compound, controlling the geometry of the double bond (E/Z isomerism) is a primary concern. Furthermore, the synthesis of derivatives or analogs often requires the creation of new stereocenters.

Several powerful strategies exist for achieving stereocontrol:

Substrate-Controlled Synthesis : The existing stereochemistry in a starting material can direct the formation of new stereocenters. For instance, the Felkin-Anh model helps predict the stereochemical outcome of nucleophilic attack on a chiral carbonyl compound.

Reagent-Controlled Synthesis : Chiral reagents or catalysts can induce stereoselectivity. A prominent example is the Sharpless asymmetric dihydroxylation, which uses a chiral osmium catalyst to convert an alkene into a diol with a predictable stereochemistry, yielding cis-hydroxyl groups. acs.org

Auxiliary-Controlled Synthesis : A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed.

Biocatalysis : Enzymes, such as ketoreductases (KREDs), can catalyze reactions with high diastereoselectivity. nih.gov For example, a KRED can reduce a ketone to a specific alcohol stereoisomer with high precision, a method that was successfully used in the synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. nih.gov

The table below outlines key methods for achieving stereoselectivity in the synthesis of complex molecules.

MethodDescriptionTypical Outcome
Sharpless Asymmetric DihydroxylationEnantioselective conversion of an alkene to a diol using a chiral catalyst.High enantiomeric excess for cis-diols. acs.org
Mitsunobu ReactionInversion of stereochemistry at a secondary alcohol center.trans-configuration from a cis-diol precursor. acs.org
Ketoreductase (KRED) CatalysisBiocatalytic reduction of a ketone to a chiral alcohol.High diastereomeric ratio (e.g., ~98:2 dr). nih.gov
Horner-Wadsworth-Emmons ReactionFormation of an alkene from an aldehyde/ketone and a phosphonate ylide.Generally favors the formation of the (E)-alkene.

Design and Synthesis of Structural Analogs and Modified Derivatives

The synthesis of structural analogs and modified derivatives allows for the exploration of structure-activity relationships. Research has been conducted on the synthesis of various related heterocyclic compounds, such as 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones. nih.gov The synthesis of these analogs often involves multi-step sequences. nih.gov

For example, a general procedure for synthesizing diethyl 4-alkyl(aryl)-4-hydroxy-2-oxobutylphosphonates involves the reaction of diethyl 2-oxopropylphosphonate with sodium hydride and n-butyllithium, followed by the addition of an appropriate aldehyde or ketone. nih.gov These phosphonates are key intermediates that can be used in subsequent intramolecular Horner-Wadsworth-Emmons reactions to form cyclic structures like tetrahydropyran-4-ones. nih.gov

The following table presents examples of synthesized structural analogs. nih.gov

Compound NameStructureYield
trans-6-Isopropyl-3-methylidene-2-phenyltetrahydro-4H-pyran-4-oneC₁₇H₂₂O₂52%
trans-6-Pentyl-3-methylidene-2-phenyltetrahydro-4H-pyran-4-oneC₁₉H₂₆O₂55%
trans-2-(4-Methoxyphenyl)-6-pentyl-3-methylidenetetrahydro-4H-pyran-4-oneC₂₀H₂₈O₃50%

Chemoenzymatic and Biocatalytic Approaches to Synthesis

Chemoenzymatic and biocatalytic methods represent a powerful strategy in modern organic synthesis, merging the versatility of chemical reactions with the high selectivity of enzymes. rjeid.comnih.gov These approaches are particularly advantageous for creating complex, chiral molecules under mild conditions. rjeid.com

The core benefits of using enzymes in synthesis include:

High Selectivity : Enzymes exhibit remarkable regio- and stereoselectivity, often allowing for transformations that are difficult to achieve with conventional chemical catalysts. rjeid.com

Mild Reaction Conditions : Biocatalytic reactions are typically performed in aqueous media at or near room temperature and neutral pH, which helps to avoid the degradation of sensitive functional groups. rjeid.com

Reduced Environmental Impact : These methods can reduce waste and the use of hazardous reagents. nih.gov

A key application of this strategy is the use of ketoreductases (KREDs) for the asymmetric reduction of ketones to furnish enantiomerically enriched alcohols. nih.govnih.gov This approach has proven effective in synthesizing complex intermediates with high diastereoselectivity. nih.gov Furthermore, enzymes like monooxygenases can be used for regioselective C-H functionalization, introducing hydroxyl groups at specific positions on a complex scaffold, a process that can streamline the synthesis of precursors for bioactive compounds. nih.gov The combination of enzymatic steps with chemical reactions, such as base-catalyzed acylation, allows for efficient multi-step cascades in a one-pot setting. nih.gov

This table contrasts chemoenzymatic synthesis with traditional chemical synthesis.

FeatureChemoenzymatic SynthesisTraditional Chemical Synthesis
Selectivity High regio- and stereoselectivity. rjeid.comOften requires protecting groups and can lead to isomeric mixtures.
Reaction Conditions Mild (e.g., neutral pH, room temp). rjeid.comCan require harsh conditions (e.g., extreme temps, strong acids/bases).
Catalyst Enzymes (e.g., lipases, reductases). rjeid.comnih.govOften based on heavy metals or complex organic ligands.
Environmental Impact Generally lower waste and use of greener solvents. nih.govMay generate more hazardous waste and rely on volatile organic solvents.

Biological Roles and Molecular Mechanisms

Fundamental Role in Cellular Metabolism and Biosynthetic Networks

(2E)-4-hydroxy-2-methylbut-2-enoic acid is not a central metabolite in primary metabolism but gains its biological relevance from its structural similarity to a key intermediate in the methylerythritol phosphate (B84403) (MEP) pathway . nih.govnumberanalytics.com This pathway is a fundamental biosynthetic network responsible for producing the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), in most bacteria, apicomplexan parasites (such as the malaria parasite), and in the plastids of plants. nih.govnih.govnih.gov Isoprenoids are a vast and diverse class of natural products essential for cellular life, serving as components of cell membranes, hormones, pigments, and respiratory quinones. nih.govnih.gov

The MEP pathway is an alternative to the mevalonate (B85504) (MVA) pathway found in animals, fungi, and archaea. nih.govresearchgate.net Because this pathway is essential for the survival of many pathogens and is absent in humans, its enzymes are considered attractive targets for the development of novel antibacterial and antiparasitic drugs. nih.govnih.govsci.news The immediate precursor to IPP and DMAPP in the MEP pathway is (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate (HMBPP) . nih.govuniprot.org The structural backbone of this compound is analogous to the HMB moiety of HMBPP, positioning it as a molecule of interest for investigating the pathway's terminal enzymatic step.

Interactions with Specific Biomolecules and Enzymes

The primary enzyme that interacts with HMBPP is 4-hydroxy-3-methylbut-2-enyl diphosphate reductase , commonly known as IspH or LytB. nih.govproteopedia.org This enzyme catalyzes the final, reductive dehydroxylation step of the MEP pathway, converting HMBPP into IPP and DMAPP. nih.govuniprot.org

Given its essential role in pathogen survival, IspH is a major target for novel anti-infective agents. nih.govnih.gov A key strategy in developing IspH inhibitors is the design of substrate analogs that can bind to the enzyme's active site but cannot be converted into the final products, thereby blocking the metabolic pathway. researchgate.netfrontiersin.orgmdpi.com

While direct studies on the non-phosphorylated this compound are limited, extensive research has been conducted on analogs of its parent compound, HMBPP. These studies have yielded highly potent inhibitors. For instance, replacing the C4-hydroxyl group of HMBPP with a thiol or an amino group results in inhibitors with nanomolar affinity for IspH. nih.govnih.gov These findings highlight that modifications to the core butenyl structure are a viable strategy for disrupting IspH function. Although lacking the pyrophosphate moiety, which is crucial for strong binding, this compound serves as a fundamental scaffold for designing such non-phosphate inhibitors. frontiersin.orgmdpi.com The development of these inhibitors is a critical area of research aimed at combating multidrug-resistant bacteria. nih.govsci.news

The catalytic activity of IspH is dependent on a unique [4Fe-4S] cluster located within its active site. nih.govproteopedia.org Substrate recognition involves a critical interaction between the C4-hydroxyl group of HMBPP and the unique fourth iron atom of this cluster, which is not coordinated by a cysteine residue like the other three irons. nih.govmdpi.com This binding orients the substrate for the subsequent reduction and dehydroxylation reaction. proteopedia.org

The mechanism of inhibition by substrate analogs often relies on mimicking this binding. Potent inhibitors like (E)-4-amino-3-methylbut-2-en-1-yl diphosphate (AMBPP) and (E)-4-mercapto-3-methylbut-2-en-1-yl diphosphate (TMBPP) are understood to bind to this apical iron site through their amino and thiol groups, respectively. mdpi.comnih.gov Computational docking and structural studies confirm that the active site is spacious and can accommodate molecules larger than the natural substrate, providing opportunities for designing inhibitors with enhanced affinity. mdpi.com

Allosteric modulation involves the binding of a molecule to a site on an enzyme distinct from the active site, causing a conformational change that alters the enzyme's activity. While this is a known mechanism for regulating many enzymes, current scientific literature based on extensive searches does not provide specific evidence of this compound or its close analogs acting as allosteric modulators of IspH. The majority of research on IspH inhibition focuses on competitive inhibitors that target the enzyme's active site.

Modulation of Biological Processes in Non-Human Systems

In plants, the MEP pathway is indispensable, operating within plastids to produce IPP and DMAPP. numberanalytics.comoup.com These precursors are the building blocks for a vast array of isoprenoids that are vital for plant life, including:

Carotenoids: Pigments essential for photosynthesis and photoprotection.

Chlorophylls: Specifically, their phytol (B49457) tails are derived from the MEP pathway.

Hormones: Gibberellins, abscisic acid (ABA), and cytokinins regulate growth, development, and stress responses. nih.gov

Volatile Terpenoids: Compounds involved in defense against herbivores and pathogens, and in attracting pollinators. nih.govtandfonline.com

Given the central role of the MEP pathway, any compound that inhibits its enzymes can profoundly impact plant physiology. researchgate.netoup.com Consequently, enzymes of this pathway, including IspH, are considered potential targets for the development of new herbicides. proteopedia.orgoup.com By blocking the production of essential isoprenoids, an effective IspH inhibitor could stunt growth, interfere with photosynthesis, and disrupt hormonal regulation, ultimately leading to plant death. The investigation of compounds like this compound and its derivatives is therefore relevant to agricultural science for the potential development of novel, selective herbicides.

Role in Host-Microbe Interactions (e.g., phosphoantigen presentation in T-cell activation)

There is no direct scientific literature identifying a role for this compound in phosphoantigen presentation or T-cell activation. However, a structurally distinct but related microbial phosphoantigen, (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) , is a potent activator of a specific subset of human T cells.

HMBPP, a small molecule produced by many bacteria and protozoa, specifically stimulates Vγ2Vδ2 T cells, which are a major component of the γδ T cell population in peripheral blood. The activation of these T cells by HMBPP is a key aspect of the immune response to various pathogens. Research in macaques has shown that administration of HMBPP with interleukin-2 (B1167480) (IL-2) induces a significant and prolonged expansion of circulating Vγ2Vδ2 T cells. These activated T cells exhibit effector memory characteristics and accumulate in tissues like the lungs, where they can recognize and mount an immune response against phosphoantigen-producing microbes by releasing interferon-gamma (IFN-γ). This HMBPP-driven response highlights a crucial mechanism in host-microbe interactions, although it is important to note that this activity is attributed to HMBPP and not directly to this compound.

Antimicrobial Activities against Plant Pathogens and Bacteria

Direct studies on the antimicrobial activities of this compound against plant pathogens or bacteria are not prominently featured in available scientific literature. However, a more complex natural product containing a related structural moiety has been evaluated for such properties.

A compound isolated from the ethyl acetate (B1210297) leaf extract of Caesalpinia bonducella, identified as α-(2-hydroxy-2-methylpropyl)-ω-(2-hydroxy-3-methylbut-2-en-1-yl)polymethylene , was tested for its antimicrobial activity against several clinical isolates of bacteria and yeasts. This compound demonstrated a concentration-dependent inhibitory effect against all tested microbes. The activity was notable against the yeasts Candida albicans and Rhodotorula sp., and its inhibitory zones against Pseudomonas aeruginosa, Proteus vulgaris, and Escherichia coli were greater than the standards used in the study. The activity is thought to be related to the compound's ability to diffuse across the microbial cell wall. It is critical to emphasize that this activity is associated with the complex polymethylene structure and not the simple this compound.

Table 1: Antimicrobial Activity of α-(2-hydroxy-2-methylpropyl)-ω-(2-hydroxy-3-methylbut-2-en-1-yl)polymethylene

Test Microorganism Type Activity Source(s)
Proteus vulgaris Bacterium Moderate, concentration-dependent inhibition.
Pseudomonas aeruginosa Bacterium Moderate, concentration-dependent inhibition.
Klebsiella sp. Bacterium Moderate, concentration-dependent inhibition.
Staphylococcus citrus Bacterium Moderate, concentration-dependent inhibition.
Staphylococcus aureus Bacterium Moderate, concentration-dependent inhibition.
Escherichia coli Bacterium Moderate, concentration-dependent inhibition.
Candida albicans Yeast Strong, with wide and clear inhibition zones (>20 mm).
Rhodotorula sp. Yeast Strong, with wide and clear inhibition zones (>20 mm).

Structural Contribution to Bioactive Natural Product Scaffolds

While this compound itself is not widely cited as a common natural product, its core structure is related to moieties found in more complex bioactive molecules. The primary example is the aforementioned α-(2-hydroxy-2-methylpropyl)-ω-(2-hydroxy-3-methylbut-2-en-1-yl)polymethylene , isolated from the leaves of the tropical shrub Caesalpinia bonducella.

Advanced Analytical Methodologies for Research and Characterization

Comprehensive Chromatographic-Spectroscopic Techniques (e.g., HPLC, GC-MS, NMR) for Metabolite Profiling and Structure Elucidation

The combination of chromatography for separation and spectroscopy for detection and identification is the cornerstone of modern metabolite analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the analysis of non-volatile, polar compounds like hydroxy acids. For similar compounds, such as 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), reversed-phase liquid chromatography methods have been successfully developed. chromatographyonline.com These methods typically use a C18 column with a mobile phase consisting of an acidified water-acetonitrile gradient, which allows for the separation of the analyte from complex matrices like bovine serum. chromatographyonline.com While no specific HPLC assay for (2E)-4-hydroxy-2-methylbut-2-enoic acid has been published, a similar approach would be theoretically applicable.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for profiling volatile or semi-volatile compounds. For a polar compound like this compound, a derivatization step (e.g., silylation) would be necessary to increase its volatility for GC analysis. GC-MS has been widely used for the metabolic profiling of phytochemicals in plant extracts. imrpress.comnih.gov For instance, a GC-MS analysis of Haloxylon griffithii extract identified numerous compounds, including the structurally related "2-Butanone, 4-hydroxy-3-methyl-". nih.gov However, there are no specific GC-MS-based profiling studies that report the detection or quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for the de novo structure elucidation of organic molecules. While NMR data is available for related isomers and similar structures like 2-Hydroxy-2-methylbutyric acid, specific ¹H or ¹³C NMR spectral data and assignments for this compound are not present in the surveyed scientific literature. spectrabase.comchemicalbook.com

Application of Mass Spectrometry for Metabolomics and Lipidomics Studies

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and selective technique for metabolomics. It enables the detection and quantification of low-abundance metabolites in complex biological samples. Methods using electrospray ionization mass spectrometry (ESI-MS) and tandem MS (MS/MS) have been established for the analysis of analogous hydroxy acids. chromatographyonline.com These studies demonstrate the potential for developing targeted metabolomics assays. However, no specific metabolomics or lipidomics studies featuring this compound as a target analyte or biomarker were identified in the literature.

Isotopic Labeling and Metabolic Tracing for Pathway Elucidation

Isotopic labeling, using isotopes such as ¹³C or ²H, is a definitive technique for tracing the flow of atoms through metabolic pathways (metabolic flux analysis). This approach would be instrumental in confirming the precursors and products related to this compound within its relevant biochemical context, such as the isoprenoid pathway. Despite the power of this technique, no studies applying isotopic labeling to trace the metabolism of this compound have been reported.

X-ray Crystallography and Cryo-EM for Enzyme-Ligand Complex Analysis

X-ray crystallography and cryo-electron microscopy (Cryo-EM) are the premier methods for determining the three-dimensional structure of molecules at atomic resolution, including enzyme-ligand complexes. Such an analysis for this compound would require it to be bound to a specific enzyme. This would provide critical insights into its biological function and the mechanism of enzymatic action. The scientific literature currently contains no reports of successful crystallization or structural determination of an enzyme in complex with this compound.

Future Research Directions and Unexplored Avenues in the Study of 2e 4 Hydroxy 2 Methylbut 2 Enoic Acid

Deeper Mechanistic Insights into Enzymatic Transformation and Regulation

Currently, the enzymes responsible for the biosynthesis and catabolism of (2E)-4-hydroxy-2-methylbut-2-enoic acid are unknown. Future research should prioritize the identification and characterization of these enzymes. A logical starting point is to investigate organisms known to possess diverse metabolic capabilities.

A powerful parallel can be drawn from the extensive studies on HMBPP reductase (also known as IspH or LytB), the terminal enzyme of the MEP pathway. IspH is a remarkable [4Fe-4S] iron-sulfur cluster-containing enzyme that catalyzes the reductive dehydroxylation of HMBPP to produce the fundamental isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). wikipedia.org The reaction mechanism of IspH is complex and has been the subject of intense investigation, with several models proposed, including a "Birch-type" reduction and a bioorganometallic mechanism involving direct interaction between the substrate and the iron-sulfur cluster. nih.gov

Future research should aim to:

Identify Putative Enzymes: Employ bioinformatics and genome mining to search for genes encoding enzymes with homology to known hydroxylases, reductases, or synthases that could potentially act on or produce substrates similar to this compound.

Elucidate Catalytic Mechanisms: Once candidate enzymes are identified, detailed kinetic and spectroscopic studies, coupled with structural biology (X-ray crystallography), will be essential. Investigating whether these enzymes utilize metal cofactors, like the iron-sulfur cluster in IspH, will be a key aspect.

Uncover Regulatory Networks: Determine how the expression and activity of these novel enzymes are regulated within the cell. Understanding this regulation is crucial for comprehending the compound's physiological role and for any future metabolic engineering efforts.

Discovery and Characterization of Novel Biological Functions in Diverse Organisms

The biological function of this compound is an open question. The well-documented and potent biological activities of its pyrophosphorylated analogue, HMBPP, provide a compelling rationale for investigating its potential roles. HMBPP is recognized as a powerful "phosphoantigen," capable of activating human Vγ9/Vδ2 T cells at nanomolar concentrations, highlighting its importance in immunology. nih.gov

Furthermore, related small molecules have demonstrated distinct biological activities. For instance, 4-hydroxy-crotonic acid, which shares a similar carbon skeleton, is known to be an analog of γ-Hydroxybutyric acid (GHB) and binds to the GHB receptor. chemicalbook.com Another related compound, β-Hydroxy-β-methylbutyrate (HMB), is a well-known nutritional supplement that promotes muscle protein synthesis and has shown potential in mitigating muscle loss and improving cognitive functions in animal models. mdpi.comnih.gov

Unexplored avenues for research include:

Screening for Bioactivity: Conduct broad-based screening assays to test this compound for various biological activities, including immunomodulatory effects (e.g., T-cell activation), antimicrobial properties, and receptor-binding activity (e.g., on neuronal or endocrine receptors).

Investigating Interspecies Signaling: Explore its potential role as a signaling molecule in microbial communities (quorum sensing) or in interactions between microbes and higher organisms (e.g., pathogens and hosts, or symbionts).

Metabolomic Profiling: Utilize advanced metabolomics techniques to identify organisms and specific conditions (e.g., environmental stress, developmental stages) under which this compound is produced, providing clues to its physiological context and function.

Development of Innovative Synthetic Methodologies for Complex Analogues

While this compound and its methyl ester are synthetically accessible, the development of methodologies to create more complex analogues is a key area for future chemical research. chemicalbook.combldpharm.com The ability to generate a library of structurally diverse analogues is fundamental for structure-activity relationship (SAR) studies, which are essential for probing biological targets and optimizing activity.

Existing synthetic routes for related compounds, such as the preparation of 2-hydroxy-4-arylbutanoic acid derivatives via asymmetric hydrogenation, provide a foundation for this work. Methodologies for synthesizing related heterocyclic structures like 4-hydroxy-2-quinolone and 4-hydroxy-2-pyrone analogues also offer strategic insights into creating novel molecular scaffolds.

Future synthetic chemistry research should focus on:

Asymmetric Synthesis: Develop robust stereoselective synthetic routes to access enantiomerically pure forms of this compound and its derivatives. This is critical, as biological activity is often highly dependent on stereochemistry.

Combinatorial Chemistry: Design and implement combinatorial strategies to efficiently generate libraries of analogues with modifications at the hydroxyl, carboxyl, and alkene functionalities. This would enable rapid exploration of the chemical space around the core structure.

Bio-inspired Synthesis: Develop synthetic strategies that mimic hypothetical biosynthetic pathways, potentially leading to more efficient and environmentally benign production methods.

Applications in Chemical Biology and Biotechnology Beyond Medicinal Chemistry

Beyond its potential as a bioactive molecule for medicinal applications, this compound could have significant value in chemical biology and biotechnology. The MEP pathway, which produces HMBPP, is a major focus for the bio-production of isoprenoids—a vast class of natural products used as pharmaceuticals, fragrances, and biofuels.

If this compound is identified as a natural metabolite, the enzymes and pathways involved in its production could be harnessed for biotechnological purposes.

Potential future applications to be explored include:

Sustainable Production of Platform Chemicals: If enzymes that produce this compound are discovered, they could be integrated into engineered microbial chassis (like E. coli or yeast) for the sustainable, bio-based production of this compound or its derivatives. These could serve as valuable platform chemicals or building blocks for polymers and other materials.

Development of Biosensors: Create genetically encoded biosensors that respond to the presence of this compound. Such tools would be invaluable for studying its metabolic flux in real-time and for high-throughput screening of engineered microbial strains designed to overproduce the compound.

Probes for Chemical Biology: Synthesize tagged analogues (e.g., with fluorescent dyes or affinity labels) of this compound. These chemical probes would be instrumental in identifying its cellular binding partners and elucidating its mechanism of action within complex biological systems.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (2E)-4-hydroxy-2-methylbut-2-enoic acid for high yield and purity?

  • Methodology : Synthesis optimization involves selecting reaction conditions (e.g., solvent, temperature, catalyst) and purification techniques. For example, highlights the use of multi-step reactions with protecting groups (e.g., tert-butoxycarbonyl) to stabilize intermediates. Researchers can employ techniques like column chromatography () or recrystallization to isolate the compound. Reaction monitoring via thin-layer chromatography (TLC) ensures progress, while adjusting stoichiometry of reagents (e.g., oxidation agents) minimizes side products .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Confirms stereochemistry (e.g., E-configuration) and functional groups (hydroxy, methyl, carboxylic acid) .
  • Infrared Spectroscopy (IR) : Identifies key vibrational modes (e.g., O–H stretch at ~3200 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity and quantifies impurities .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .

Q. How should researchers assess the stability of this compound under varying pH and temperature?

  • Methodology : Design accelerated stability studies by exposing the compound to:

  • pH gradients : Use buffered solutions (pH 2–10) and monitor degradation via HPLC. suggests oxidation products (e.g., carboxylic acids) may form under basic conditions .
  • Temperature stress : Incubate samples at 25°C, 40°C, and 60°C, analyzing time-dependent decomposition with LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound in enzyme inhibition?

  • Methodology :

  • Molecular Docking : Predict binding affinity to enzymes (e.g., cyclooxygenase-2) using software like AutoDock. indicates similar compounds interact with catalytic sites via hydrogen bonding .
  • In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., proteases) and validate via kinetic studies (e.g., Lineweaver-Burk plots) .
  • Metabolic Pathway Analysis : Use isotope-labeled analogs to track metabolic transformations () .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Meta-Analysis : Compare studies for variables like cell lines (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum-free media vs. serum-containing). shows biological activity varies with structural analogs .
  • Standardized Protocols : Reproduce experiments using harmonized methods (e.g., MTT assay for cytotoxicity) and validate with orthogonal techniques (e.g., flow cytometry for apoptosis) .

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate activation energies for proposed reactions (e.g., Michael addition or Diels-Alder cyclization) .
  • Reactivity Descriptors : Use Fukui indices to identify nucleophilic/electrophilic sites .
  • Predictive Models : Apply PASS (Prediction of Activity Spectra for Substances) to estimate biological activity based on structural features () .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.